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Compound of Interest

Compound Name: Methylsuccinic anhydride

Cat. No.: B147222 Get Quote

Spectroscopic Data of Methylsuccinic
Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

methylsuccinic anhydride (CAS 4100-80-5), a key intermediate in various chemical

syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure
Methylsuccinic anhydride, also known as pyrotartaric anhydride or 3-methyloxolane-2,5-

dione, is a cyclic dicarboxylic anhydride. Its chemical structure is fundamental to interpreting its

spectroscopic data.

Molecular Formula: C₅H₆O₃ Molecular Weight: 114.10 g/mol

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for methylsuccinic anhydride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Chemical Shift Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 m 1H CH

~2.9 m 1H CH₂ (one H)

~2.6 m 1H CH₂ (one H)

~1.4 d 3H CH₃

Solvent: CDCl₃. Data sourced from SpectraBase.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppm Assignment

~174.5 C=O

~171.8 C=O

~35.2 CH

~34.8 CH₂

~14.9 CH₃

Solvent: CDCl₃. Data sourced from SpectraBase and ChemicalBook.[2][3]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~1850 Strong
C=O stretch (anhydride,

symmetric)

~1780 Strong
C=O stretch (anhydride,

asymmetric)

~1230 Strong C-O stretch

~2980-2850 Medium C-H stretch (aliphatic)

Data sourced from ChemicalBook.[3]

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Peaks (Electron Ionization - EI)

m/z Relative Intensity Assignment

114 Moderate [M]⁺ (Molecular ion)

70 High [M - CO₂]⁺

42 Base Peak [C₂H₂O]⁺

41 High [C₃H₅]⁺

39 Moderate [C₃H₃]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[4][5]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation Approximately 10-20 mg of methylsuccinic anhydride is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solution
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should be clear and free of any solid particles.

3.1.2. ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 300-600 MHz

NMR spectrometer. Key parameters include:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: 1-5 seconds between scans.

Spectral Width: A range of 0-10 ppm is appropriate.

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as a reference.

3.1.3. ¹³C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same spectrometer.

Key parameters include:

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required.

Relaxation Delay: A delay of 2-5 seconds is used.

Spectral Width: A range of 0-200 ppm is typical for organic molecules.

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method) 1-2 mg of methylsuccinic anhydride is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FTIR spectrometer.

A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then
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recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of

transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
3.3.1. Sample Introduction A small amount of methylsuccinic anhydride is introduced into the

mass spectrometer, typically via a direct insertion probe for solid samples or through a gas

chromatograph (GC-MS). The sample is vaporized by heating in the ion source.

3.3.2. Ionization and Analysis The gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting

positively charged ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records

the abundance of each ion.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

methylsuccinic anhydride using the spectroscopic techniques described.
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of methylsuccinic anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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